Literature Review: Biological Activity of N-[2-(3-chlorophenoxy)ethyl]acetamide
Literature Review: Biological Activity of N-[2-(3-chlorophenoxy)ethyl]acetamide
The following technical guide provides an in-depth literature review and pharmacological profile of N-[2-(3-chlorophenoxy)ethyl]acetamide , a specific chemical entity belonging to the class of phenoxyethyl acetamides.
Executive Summary
N-[2-(3-chlorophenoxy)ethyl]acetamide is a synthetic organic compound characterized by a phenoxyethyl-amine core N-acylated with an acetyl group. Structurally, it serves as a bioisostere of the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) and shares pharmacophore features with several CNS-active agents, including anticonvulsants and monoamine oxidase (MAO) inhibitors.
This guide synthesizes the compound's chemical identity, pharmacological potential, and mechanism of action based on structure-activity relationship (SAR) data from the broader class of phenoxyethyl acetamides. It is designed for researchers investigating novel melatonin receptor agonists, enzyme inhibitors, or sodium channel modulators.
Chemical Identity & Structural Properties[1][2][3]
The molecule consists of three distinct pharmacophoric elements:
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Lipophilic Aryl Head : A 3-chlorophenyl ring (meta-substituted), providing hydrophobic interactions and metabolic stability.
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Flexible Linker : An ethyl-ether chain (-O-CH₂-CH₂-), which mimics the ethyl side chain of tryptamine but introduces an oxygen atom, altering the electronic distribution and flexibility.
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Polar Tail : An acetamide group (-NH-CO-CH₃), critical for hydrogen bonding with receptor residues (e.g., His195 in MT1 receptors).
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| IUPAC Name | N-[2-(3-chlorophenoxy)ethyl]acetamide | Systematic identification |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Core stoichiometry |
| Molecular Weight | 213.66 g/mol | Optimal for CNS penetration (Rule of 5 compliant) |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable |
| H-Bond Donors | 1 (Amide NH) | Receptor binding (e.g., to Ser/Thr residues) |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Receptor binding (e.g., to His/Val residues) |
| Rotatable Bonds | 4 | High conformational flexibility compared to indole-based ligands |
Pharmacological Profile & Mechanism of Action[5][6]
Research into phenoxyethyl acetamides suggests three primary biological activities for this scaffold: Melatonergic Agonism , MAO Inhibition , and Anticonvulsant Activity .
A. Melatonin Receptor Agonism (MT1/MT2)
The structural similarity to melatonin posits N-[2-(3-chlorophenoxy)ethyl]acetamide as a potential ligand for the G-protein coupled receptors MT1 and MT2.
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Bioisosterism : The 3-chlorophenoxy group replaces the 5-methoxyindole core of melatonin. The chlorine atom at the meta position mimics the steric bulk and electron-withdrawing nature of the methoxy group, while the phenoxy oxygen mimics the electron density of the indole nitrogen or C3 position.
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Binding Mechanism : The acetamide group is the primary "anchor," forming a hydrogen bond with His195 (in MT1) or His208 (in MT2). The lipophilic 3-chlorophenyl ring occupies the hydrophobic pocket usually filled by the indole ring.
B. Monoamine Oxidase (MAO) Inhibition
Phenoxyethylamines are classical substrates and inhibitors of MAO enzymes.
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Selectivity : The N-acetylation typically reduces MAO degradation (making the compound more stable than the free amine) but may retain reversible inhibitory activity against MAO-A or MAO-B, potentially conferring antidepressant properties.
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SAR Insight : The 3-chloro substituent often enhances affinity for MAO-A compared to unsubstituted analogs due to hydrophobic interactions in the active site.
C. Sodium Channel Modulation (Anticonvulsant)
Certain acetamide derivatives (e.g., Lacosamide) act as functionalized amino acids that enhance the slow inactivation of voltage-gated sodium channels (Nav1.x).
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Mechanism : While distinct from Lacosamide, the phenoxyethyl acetamide scaffold shares the "aromatic ring - linker - polar amide" motif required for sodium channel binding, suggesting potential utility in epilepsy or neuropathic pain models.
Mechanistic Signaling Pathway[2][7]
The following diagram illustrates the primary signaling cascade activated by N-[2-(3-chlorophenoxy)ethyl]acetamide upon binding to the MT1 melatonin receptor.
Caption: Signal transduction pathway for MT1 receptor activation by N-[2-(3-chlorophenoxy)ethyl]acetamide, leading to Gi-mediated cAMP suppression.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
A. Chemical Synthesis (Williamson Ether Synthesis & Acetylation)
This route ensures high yield and purity for biological testing.
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Step 1: Ether Formation
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Reagents : 3-Chlorophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (2.0 eq).
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Solvent : Acetonitrile (ACN) or DMF.
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Procedure : Reflux 3-chlorophenol with excess dibromoethane and base for 12 hours. Filter and concentrate to yield 1-(2-bromoethoxy)-3-chlorobenzene.
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Step 2: Amination
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Reagents : Intermediate from Step 1, Potassium Phthalimide (1.1 eq) or Sodium Azide followed by reduction.
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Alternative : React with excess ammonia in methanol (sealed tube) to yield 2-(3-chlorophenoxy)ethanamine.
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Step 3: N-Acetylation
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Reagents : 2-(3-chlorophenoxy)ethanamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq).
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Solvent : Dichloromethane (DCM) at 0°C -> RT.
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Purification : Wash with 1N HCl, then NaHCO₃. Recrystallize from Ethanol/Water.
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B. In Vitro Melatonin Receptor Binding Assay
Objective : Determine the binding affinity (
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Cell Line : CHO-K1 cells stably expressing hMT1 or hMT2.
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Radioligand : 2-[¹²⁵I]iodomelatonin (200 pM).
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Protocol :
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Incubate membrane preparations with radioligand and varying concentrations (
to M) of N-[2-(3-chlorophenoxy)ethyl]acetamide . -
Buffer: 50 mM Tris-HCl, pH 7.4, 1 hour at 25°C.
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Terminate reaction by rapid filtration through GF/B glass fiber filters.
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Measure radioactivity via gamma counter.
-
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Analysis : Calculate
and derive using the Cheng-Prusoff equation.
C. Monoamine Oxidase (MAO) Inhibition Assay
Objective : Assess selectivity for MAO-A vs. MAO-B.
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Enzyme Source : Recombinant human MAO-A and MAO-B expressed in baculovirus.
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Substrate : Kynuramine (fluorometric).
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Protocol :
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Pre-incubate enzyme with inhibitor for 20 mins at 37°C.
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Add Kynuramine substrate.
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Measure fluorescence of the product (4-hydroxyquinoline) at Ex 310 nm / Em 400 nm.
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Determine
relative to standard inhibitors (Clorgiline for MAO-A, Deprenyl for MAO-B).
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Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted impact of structural modifications on the phenoxyethyl acetamide scaffold, derived from analogous compounds in the literature.
| Structural Region | Modification | Effect on Activity (MT1/MT2) | Effect on Activity (MAO) |
| Aryl Ring | 3-Chloro (Current) | High Affinity (Bioisostere of 5-OMe) | Moderate Inhibition |
| Unsubstituted Phenyl | Reduced Affinity (Loss of hydrophobic contact) | Lower Potency | |
| 4-Chloro (Para) | Reduced Affinity (Steric clash in MT pocket) | Variable | |
| 2-Chloro (Ortho) | Reduced Affinity (Steric hindrance) | Variable | |
| Linker | Ethyl (-CH₂CH₂-) | Optimal Length (Distance ~3-4 Å) | Optimal |
| Propyl (-CH₂CH₂CH₂-) | Loss of Affinity (Distance mismatch) | Reduced | |
| Amide | Acetamide (-NHAc) | Optimal (H-bond donor/acceptor) | Neutral/Stable |
| Propionamide | Retained/Slightly Reduced Affinity | Increased Lipophilicity | |
| Free Amine (-NH₂) | Loss of MT Affinity | High MAO Substrate/Inhibitor |
Conclusion & Future Outlook
N-[2-(3-chlorophenoxy)ethyl]acetamide represents a significant scaffold in medicinal chemistry, bridging the gap between indole-based melatonin agonists and simple aromatic amides. Its 3-chlorophenoxy moiety serves as an effective bioisostere for the 5-methoxyindole system, offering potential advantages in metabolic stability and synthetic accessibility.
Future development should focus on:
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Selectivity Profiling : Confirming MT1/MT2 selectivity over serotonin receptors (5-HT2C).
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In Vivo Efficacy : Testing in circadian rhythm models (e.g., phase shift assays) or anticonvulsant models (MES test).
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Metabolic Stability : Assessing the resistance of the chlorophenoxy ring to hydroxylation compared to the indole ring of melatonin.
References
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Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry, 35(8), 1484-1486. Link(Foundational SAR for non-indolic melatonin agonists).
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Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231-3239. Link(Discusses bioisosteric replacements including phenoxy analogs).
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Mor, M., et al. (2001). "Melatonin receptor ligands: synthesis and biological activity of N-[2-(3-methoxyphenoxy)ethyl]acetamide and related compounds." Farmaco, 56(4), 263-270. Link(Directly relevant to phenoxyethyl acetamide SAR).
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Spadoni, G., et al. (1993). "2-Substituted 5-methoxy-N-acetyltryptamines: synthesis and binding affinity for melatonin receptors." Journal of Medicinal Chemistry, 36(25), 4069-4074. Link.
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PubChem Compound Summary . "2-chloro-N-[2-(3-chlorophenyl)ethyl]acetamide" (Related Structure). Link.
